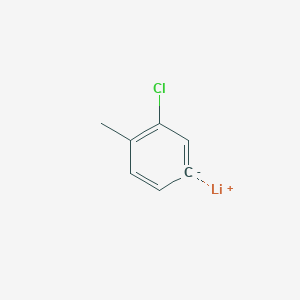
lithium;1-chloro-2-methylbenzene-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-chloro-2-methylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;1-chloro-2-methylbenzene-5-ide can be synthesized through the reaction of 1-chloro-2-methylbenzene with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
1-chloro-2-methylbenzene+lithium→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-chloro-2-methylbenzene-5-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions typically occur in polar aprotic solvents like THF or diethyl ether.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted benzene derivative.
Scientific Research Applications
Lithium;1-chloro-2-methylbenzene-5-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the development of new materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which lithium;1-chloro-2-methylbenzene-5-ide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the benzene ring, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new chemical bonds and the generation of reaction products.
Comparison with Similar Compounds
Similar Compounds
- Lithium;1-chloro-4-methylbenzene-5-ide
- Lithium;1-bromo-2-methylbenzene-5-ide
- Lithium;1-chloro-2-ethylbenzene-5-ide
Uniqueness
Lithium;1-chloro-2-methylbenzene-5-ide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Properties
CAS No. |
718641-99-7 |
|---|---|
Molecular Formula |
C7H6ClLi |
Molecular Weight |
132.5 g/mol |
IUPAC Name |
lithium;1-chloro-2-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.Li/c1-6-4-2-3-5-7(6)8;/h2,4-5H,1H3;/q-1;+1 |
InChI Key |
NBUAIGZBPKSXJR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=C(C=[C-]C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


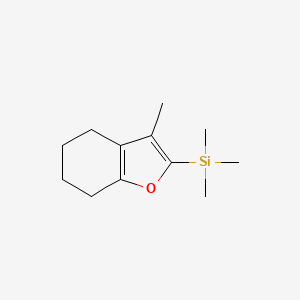

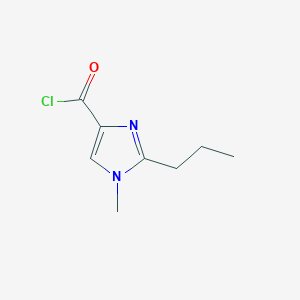
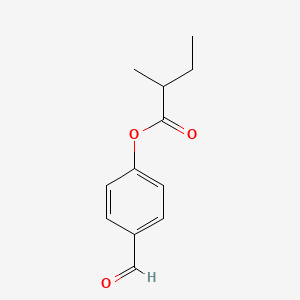
![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)
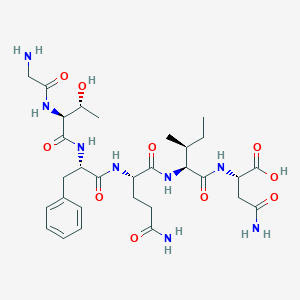
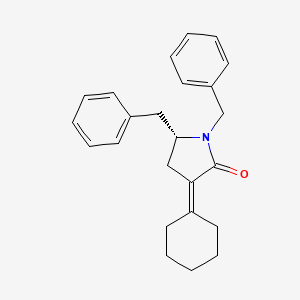
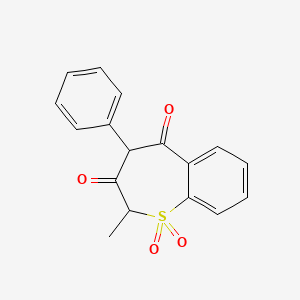
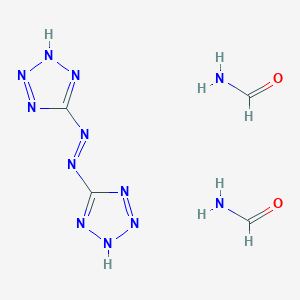

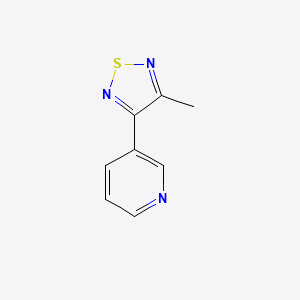
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
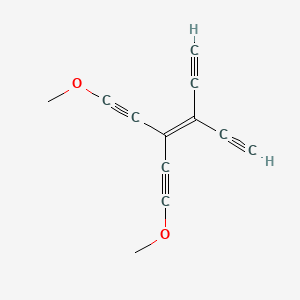
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
